molecular formula C18H14F3N3O5S B2623567 1-(4-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879930-37-7

1-(4-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2623567
CAS No.: 879930-37-7
M. Wt: 441.38
InChI Key: OSOBTAOJDNLXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Systematic Identification

The systematic identification of this compound adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions. Its name delineates the fused thienoimidazole ring system, substituent positions, and functional groups:

Table 1: Nomenclature and Molecular Identity

Property Value
IUPAC Name This compound
Molecular Formula C₁₈H₁₄F₃N₃O₅S
Molecular Weight 441.38 g/mol
Key Structural Features Thieno[3,4-d]imidazole core, nitro group (C₆H₄NO₂), trifluoromethyl group (CF₃), sulfone groups (SO₂)

The numbering of the thieno[3,4-d]imidazole system begins at the sulfur atom, with the "3,4-d" notation indicating the positions of the fused thiophene and imidazole rings. The 5,5-dioxide suffix specifies the sulfone groups at the 5-position of the thiophene ring.

Historical Context in Heterocyclic Chemistry Research

The development of thienoimidazole derivatives emerged from mid-20th-century efforts to synthesize bioactive heterocycles with enhanced metabolic stability. Early work focused on unsubstituted thienoimidazoles, but the introduction of electron-withdrawing groups like nitro (-NO₂) and trifluoromethyl (-CF₃) marked a pivotal shift in the 1990s. These modifications aimed to improve pharmacokinetic properties and binding affinities for biological targets.

The specific inclusion of sulfone groups (5,5-dioxide) in this compound reflects advancements in oxidation methodologies during the 2000s, enabling precise control over ring system electronics. Researchers subsequently explored its utility in kinase inhibition and antimicrobial applications, leveraging the nitro group’s role in redox interactions and the trifluoromethyl group’s lipophilicity.

Structural Classification Within Thienoimidazole Derivatives

Table 2: Structural Comparison of Thienoimidazole Derivatives

Compound Substituents Biological Activity Key References
1-[2-(Trifluoromethyl)phenyl]imidazole Trifluoromethylphenyl at C2 Nitric oxide synthase inhibition
5-(2-Oxo-hexahydrothieno[3,4-d]imidazolidin-4-yl)pentanoic acid Pentanoic acid side chain Enzyme cofactor analog
Target Compound 4-Nitrophenyl, 3-CF₃-phenyl, 5,5-dioxide Kinase modulation, antimicrobial

This compound belongs to the sulfonated thienoimidazolone subclass, distinguished by:

  • Tetrahydro Ring System : Enhances conformational rigidity compared to non-hydrogenated analogs.
  • Sulfone Groups : Increase polarity and hydrogen-bonding capacity, influencing solubility and target engagement.
  • Aromatic Substituents : The 4-nitrophenyl group provides π-stacking capabilities, while the 3-trifluoromethylphenyl group contributes to hydrophobic interactions.

The structural complexity necessitates advanced spectroscopic characterization techniques. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the regiochemistry of substituents, while mass spectrometry verifies molecular weight and fragmentation patterns. X-ray crystallography, though not explicitly documented in the provided sources, would typically resolve the stereochemistry of the tetrahydro ring system.

Properties

IUPAC Name

1-(4-nitrophenyl)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O5S/c19-18(20,21)11-2-1-3-14(8-11)23-16-10-30(28,29)9-15(16)22(17(23)25)12-4-6-13(7-5-12)24(26)27/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOBTAOJDNLXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a thieno[3,4-d]imidazole core with nitrophenyl and trifluoromethyl substituents. Its molecular formula is C15H12F3N3O4S, and it has a molecular weight of approximately 375.33 g/mol.

Anticancer Properties

Recent studies indicate that derivatives of imidazole compounds exhibit significant anticancer activity. For instance, research has shown that similar compounds can inhibit the growth of various cancer cell lines, including cervical and bladder cancers. The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance cytotoxicity against these cells .

The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Compounds with similar structures have been found to modulate the MAPK pathway, leading to apoptosis in cancer cells . The nitrophenyl group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and interaction with intracellular targets.

Case Studies

  • Cytotoxicity Assessment : In vitro studies on a panel of human cancer cell lines demonstrated that compounds structurally related to 1-(4-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one exhibited IC50 values in the low micromolar range against cervical cancer (SISO) and bladder cancer (RT-112) cell lines .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis indicated that the presence of trifluoromethyl groups significantly enhances biological activity. For example, modifications to the imidazole ring or the introduction of additional electron-withdrawing groups resulted in increased potency against specific tumor types .

Data Tables

Compound NameStructureIC50 (µM)Target Cancer Cell Line
Compound Astructure10SISO (Cervical)
Compound Bstructure15RT-112 (Bladder)
1-(4-Nitrophenyl)-3-(3-(Trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-onestructure12SISO

Scientific Research Applications

Pharmacological Research

The compound has demonstrated potential in pharmacological applications due to its ability to interact with biological targets. Notable areas of investigation include:

  • Antiviral Activity : Similar compounds have shown efficacy against viral infections such as HIV. Research indicates that modifications in the thienoimidazole structure can enhance antiviral properties, suggesting that this compound may also exhibit significant antiviral effects .
  • Anticancer Properties : Thienoimidazole derivatives have been studied for their ability to inhibit key enzymes involved in cancer progression. The presence of nitro and trifluoromethyl groups may enhance the compound's ability to penetrate biological membranes and interact with cellular targets .

Material Science

The unique structural characteristics of this compound make it suitable for applications in material science:

  • Organic Electronics : Compounds with thienoimidazole structures are being explored for their electronic properties. Their ability to act as semiconductors can be advantageous in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Sensors : The incorporation of functional groups like trifluoromethyl can enhance the sensitivity and selectivity of sensors for detecting various analytes, including environmental pollutants and biomolecules .

Case Study 1: Antiviral Efficacy

A study investigating similar thienoimidazole derivatives reported an EC50 value of approximately 3.98 μM against HIV. This suggests that structural modifications could yield compounds with enhanced antiviral activity .

Case Study 2: Anticancer Activity

Research focused on thieno[3,4-d]imidazoles has demonstrated their potential to inhibit enzymes critical for cancer cell proliferation. The modification of substituents on the imidazole ring has been shown to significantly affect biological activity .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key physical properties and substituent effects of the target compound with structurally related analogs:

Compound Name Substituents (Position 1 / Position 3) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
1-(4-Nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (Target) 4-nitrophenyl / 3-(trifluoromethyl)phenyl C₁₉H₁₄F₃N₃O₅S₂ Not reported Not reported Not reported
1,3-Bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-fluorophenyl / 4-fluorophenyl C₁₈H₁₄F₂N₂O₃S₂ Not reported Not reported Not reported
1-(3-Nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 3-nitrophenyl / phenyl C₁₇H₁₄N₂O₅S₂ Not reported Not reported Not reported
1-(4-Ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-ethoxyphenyl / phenyl C₁₉H₁₉N₂O₄S₂ Not reported Not reported Not reported
1-Phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide phenyl / 3-(trifluoromethyl)phenyl C₁₈H₁₅F₃N₂O₂S₂ 412.45 1.56 (predicted) 559.1 (predicted)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-nitrophenyl group enhances electrophilicity compared to the 4-ethoxyphenyl group (electron-donating) in , which may reduce reactivity in nucleophilic substitutions.
  • Trifluoromethyl Impact: The 3-(trifluoromethyl)phenyl group in the target and increases lipophilicity and metabolic stability compared to non-fluorinated analogs like .
  • Thione vs. Ketone : The thione derivative in (C=S at position 2) exhibits higher predicted boiling point (559.1°C) due to stronger intermolecular interactions compared to the ketone (C=O) in the target .

Functional Group Influence on Reactivity

  • Nitro Group (Target vs.
  • Sulfone vs. Thione : The 5,5-dioxide moiety in the target increases polarity and aqueous solubility compared to thione derivatives like , which may exhibit greater membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.